N-(1-adamantyl)-1-butylsulfonylpiperidine-3-carboxamide
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Overview
Description
N-(1-adamantyl)-1-butylsulfonylpiperidine-3-carboxamide is a complex organic compound characterized by the presence of an adamantyl group, a butylsulfonyl group, and a piperidine-3-carboxamide moiety The adamantyl group is known for its rigid, diamond-like structure, which imparts unique physical and chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)-1-butylsulfonylpiperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the adamantyl precursor. One common method involves the reaction of 1-adamantyl nitrate with sulfuric acid to form the adamantyl carbocation, which then reacts with nitrogen-containing nucleophiles to form the desired amide . The butylsulfonyl group can be introduced through sulfonation reactions using butylsulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of catalysts, such as aluminum triflate under microwave irradiation, can enhance the efficiency of the synthesis . Additionally, large-scale production may require the use of continuous flow reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantyl)-1-butylsulfonylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form adamantanone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantyl group can yield adamantanone, while reduction of the sulfonyl group can produce the corresponding sulfide .
Scientific Research Applications
N-(1-adamantyl)-1-butylsulfonylpiperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for antiviral and anticancer therapies.
Materials Science: Its rigid adamantyl core can be utilized in the design of novel materials with enhanced mechanical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of N-(1-adamantyl)-1-butylsulfonylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The adamantyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target . The piperidine ring can interact with various biological pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA): A synthetic cannabinoid with a similar adamantyl group but different functional groups.
N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA): Another synthetic cannabinoid with an indazole group instead of a piperidine ring.
Uniqueness
N-(1-adamantyl)-1-butylsulfonylpiperidine-3-carboxamide is unique due to the combination of its adamantyl, butylsulfonyl, and piperidine-3-carboxamide moieties. This combination imparts distinct physical and chemical properties, making it a versatile compound for various applications. Its rigid structure and ability to undergo diverse chemical reactions further enhance its potential in scientific research and industrial applications .
Properties
IUPAC Name |
N-(1-adamantyl)-1-butylsulfonylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O3S/c1-2-3-7-26(24,25)22-6-4-5-18(14-22)19(23)21-20-11-15-8-16(12-20)10-17(9-15)13-20/h15-18H,2-14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOXRGOADGUXDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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